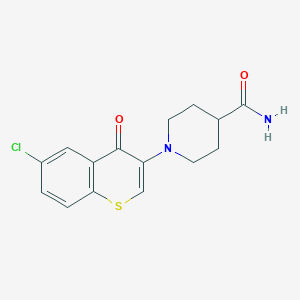

1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-chloro-4-oxothiochromen-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-10-1-2-13-11(7-10)14(19)12(8-21-13)18-5-3-9(4-6-18)15(17)20/h1-2,7-9H,3-6H2,(H2,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNISQXJSXTTWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CSC3=C(C2=O)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorothiophenol and an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted thiochromenes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the piperidine structure exhibit significant anticancer properties. Research has shown that derivatives similar to 1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

- Synthesis and Evaluation : A study synthesized various piperidinyl derivatives and evaluated their anticancer efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited low IC50 values, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular docking studies have demonstrated that these compounds can interact effectively with target proteins involved in cancer cell survival and proliferation. For instance, compounds were found to bind to key residues in proteins associated with myeloma and leukemia, promoting apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax .

- Case Studies : In vitro studies have shown that specific derivatives of piperidine significantly reduce the viability of cancer cells while sparing normal cells, highlighting their potential for selective targeting .

Other Biological Activities

Apart from their anticancer properties, derivatives of this compound may also exhibit other pharmacological activities:

- Antimicrobial Properties : Compounds with similar structures have been evaluated for antimicrobial activity against various pathogens. Their ability to inhibit bacterial growth suggests potential applications in treating infections .

- Neuroprotective Effects : Some studies suggest that thiochromene-based compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as dihydropteroate synthase, which is essential for microbial folate biosynthesis.

Pathways Involved: By inhibiting dihydropteroate synthase, the compound disrupts the folate pathway, leading to the inhibition of nucleic acid and protein biosynthesis in microbes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the broader class of piperidine-4-carboxamide derivatives, which are frequently explored in medicinal chemistry for their modular synthesis and diverse bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives

Key Structural and Functional Insights

Electron-withdrawing groups (e.g., 6-Cl in the target compound) may improve metabolic stability compared to electron-donating groups (e.g., 4-methoxy in DDO-02002) .

Pharmacological Profiles: AZD5363 demonstrates the importance of the 4-amino-piperidine-4-carboxamide motif in kinase inhibition, achieving nanomolar potency against Akt . The target compound lacks this amino group, which may limit kinase affinity but could favor other targets. HCV entry inhibitors from show that bulky aryl groups (e.g., 2-chloro-6-methylphenyl) enhance viral inhibition, suggesting that the thiochromenone’s planar structure in the target compound might similarly engage hydrophobic pockets .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for piperidine-4-carboxamide derivatives, such as coupling chloroformate-activated carboxylic acids with amines (e.g., as in ) . In contrast, AAK1/GAK inhibitors (e.g., 10c) employ nucleophilic substitution on brominated heterocycles, a route less applicable to thiochromenone systems .

Solubility and Bioavailability: The thiochromenone core may reduce aqueous solubility compared to benzoxazole (DDO-02002) or naphthalene derivatives (SARS-CoV-2 inhibitors), necessitating formulation optimization .

Biological Activity

1-(6-Chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide, with the CAS number 895799-58-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15ClN2O2S, with a molecular weight of approximately 322.81 g/mol. The structure features a thiochromene moiety linked to a piperidine carboxamide. The presence of the chlorine atom and the carbonyl group contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. Below are key areas where its biological activity has been explored:

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes, notably Dipeptidyl Peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. Inhibition of DPP-4 enhances incretin levels, thereby improving glycemic control.

Table 1: Inhibitory Activity Against DPP-4

(Note: Specific IC50 values for the compound need to be inserted from experimental data.)

2. Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties, which can contribute to its therapeutic potential in various oxidative stress-related conditions.

3. Anticancer Potential

Some derivatives of thiochromene compounds have shown promise in anticancer activity by inducing apoptosis in cancer cells. Further studies are required to evaluate the efficacy of this specific compound against various cancer cell lines.

The mechanism by which this compound exerts its effects involves interaction with specific protein targets, leading to modulation of signaling pathways associated with cell growth and metabolism. The structural features, including the thiochromene ring and piperidine moiety, are critical for binding affinity and selectivity towards these targets.

Case Studies

Several case studies have explored the biological effects of similar compounds within the thiochromene class:

- Study on DPP-4 Inhibition : A recent study demonstrated that modifications in the thiochromene structure significantly enhanced DPP-4 inhibitory activity, suggesting that similar modifications could be applied to optimize the activity of this compound .

- Antioxidant Activity Assessment : Another research effort focused on evaluating the antioxidant capacity of thiochromene derivatives, indicating that compounds with electron-withdrawing groups showed enhanced radical scavenging activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.